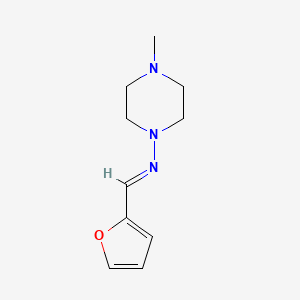

N-(2-呋喃甲亚甲基)-4-甲基-1-哌嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-furylmethylene)-4-methyl-1-piperazinamine and related compounds typically involves nucleophilic aromatic substitution reactions, Dieckmann cyclization, and interfacial polycondensation techniques. Microwave-assisted synthesis has been utilized for efficient heteroaryl ether core structure formation in high yields, indicating the compound's synthetic accessibility through modern organic synthesis methods (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of N-(2-furylmethylene)-4-methyl-1-piperazinamine is characterized by its piperazine backbone, which is a common scaffold in many bioactive molecules. Studies on piperazine-2,5-diones have shown that side chain substitution significantly affects the conformation and, consequently, the molecular solids' properties (Polaske et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-acyliminium ion chemistry for the synthesis of piperazine-3-ones, highlighting the versatility of the piperazine ring in chemical transformations (Veerman et al., 2003). The reactivity of these compounds can be significantly altered by substituents on the piperazine ring, offering a broad range of chemical properties.

Physical Properties Analysis

The physical properties of N-(2-furylmethylene)-4-methyl-1-piperazinamine, including solubility, melting point, and crystalline structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related piperazine-2,5-diones have provided insights into how crystalline forms and polymorphism affect these properties (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethylene)-4-methyl-1-piperazinamine are characterized by its functional groups, including the piperazine ring and the furylmethylene moiety. These groups contribute to the compound's reactivity, ability to form hydrogen bonds, and interactions with various chemical agents. Piperazine-based compounds have been explored for their potential as catalysts and in synthesis reactions due to these properties (Yousefi et al., 2018).

科学研究应用

抗菌活性

一项关于 N-取代哌嗪基喹诺酮的合成和体外抗菌活性的研究表明,带有呋喃甲亚甲基基团的化合物对葡萄球菌表现出与参考药物相似的抗菌活性。然而,它们对革兰氏阴性菌的活性显著降低,这突显了这些化合物在药物应用中的微妙功效 (Foroumadi 等人,1999 年)。

抗肿瘤活性

已合成并评估了含有哌嗪和呋喃甲亚甲基基团的双吲哚衍生物的抗肿瘤活性。这些化合物,尤其是那些具有特定结构基序的化合物,对各种癌细胞系表现出显着的活性,表明它们作为新型抗癌剂的潜力 (Andreani 等人,2008 年)。

分子设计和治疗

探索哌嗪衍生物(包括带有呋喃甲亚甲基基团的衍生物)用于治疗用途,突出了该化学物质在药物设计中的多功能性。这些化合物已在各种治疗领域中找到应用,例如抗精神病、抗抑郁、抗癌和抗病毒治疗。其分子设计的灵活性允许对药代动力学和药效学因素进行显著改进 (Rathi 等人,2016 年)。

环境技术

在二氧化碳捕获技术中,哌嗪衍生物的水溶液表现出对热降解和氧化的显着抗性。这种稳定性促进了它们在较高温度和压力环境中的使用,有可能在碳捕获和储存 (CCS) 过程中节省能源 (Freeman 等人,2010 年)。

阻燃性

已经研究了用哌嗪膦酸酯衍生物作为阻燃剂处理的棉织物的热分解,以了解它们的有效性。这项研究有助于开发更安全、更有效的阻燃材料,突出了该化合物在提高材料安全性方面的效用 (Nguyen 等人,2014 年)。

属性

IUPAC Name |

(E)-1-(furan-2-yl)-N-(4-methylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-4-6-13(7-5-12)11-9-10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOXDOALFKXOSH-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)